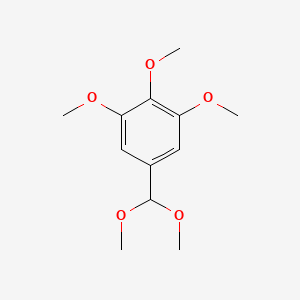

3,4,5-Trimethoxybenzaldehyde dimethyl acetal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(dimethoxymethyl)-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-13-9-6-8(12(16-4)17-5)7-10(14-2)11(9)15-3/h6-7,12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZMUQHWXSFOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400642 | |

| Record name | 3,4,5-Trimethoxybenzaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59276-37-8 | |

| Record name | 3,4,5-Trimethoxybenzaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trimethoxybenzaldehyde dimethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of 3,4,5-Trimethoxybenzaldehyde dimethyl acetal?

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4,5-Trimethoxybenzaldehyde Dimethyl Acetal

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical, chemical, and safety properties of this compound. The structure of this document is designed to provide a logical and in-depth exploration of the compound, moving from fundamental identification to practical application and handling.

Introduction and Strategic Importance

This compound (CAS 59276-37-8) is a protected aldehyde derivative of 3,4,5-trimethoxybenzaldehyde (TMB).[1] The strategic importance of this compound lies in the stability of the dimethyl acetal group, which serves as a robust protecting group for the highly reactive aldehyde functionality. This acetalization allows for selective chemical manipulations on other parts of a molecule without unintended reactions at the aldehyde site, making it a versatile precursor and intermediate in complex organic syntheses, particularly in the pharmaceutical industry.[1] The three methoxy groups on the benzene ring donate electron density, influencing the aromatic system's reactivity towards electrophilic substitution.[1]

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is paramount for its correct application and for interpreting experimental results.

-

Compound Name: this compound

-

Synonym: 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene[2]

-

InChI Key: PEZMUQHWXSFOIK-UHFFFAOYSA-N[1]

The molecular structure consists of a central benzene ring substituted with three methoxy groups (-OCH₃) at the 3, 4, and 5 positions and a dimethyl acetal group [-CH(OCH₃)₂] at the 1 position.

Physicochemical Properties

The physical properties of a compound are critical for designing experimental setups, including reaction conditions, purification methods, and storage protocols. The quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | White to off-white crystals or powder | [5] |

| Melting Point | 45–47 °C | [1] |

| Boiling Point | 180 °C @ 10 mmHg 292.3 °C @ 760 mmHg | [4][6] |

| Density | 1.147 g/mL at 25 °C | |

| Refractive Index | n20/D 1.514 |

Solubility Profile

Solubility is a key parameter for selecting appropriate solvents for reactions, extractions, and chromatographic purification.

-

High Solubility: The compound is soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethanol.[1]

-

Insolubility: It is considered practically insoluble in water.[7]

This solubility profile is consistent with a moderately polar organic molecule, where the ether linkages provide some polarity, but the overall hydrocarbon character dominates, leading to good solubility in organic media and poor solubility in aqueous solutions.

Reactivity, Stability, and Handling

Chemical Stability and Reactivity

The defining characteristic of this compound is its role as a stable, protected form of the corresponding aldehyde.

-

Acetal Group Stability: The dimethyl acetal is stable under neutral and basic conditions, which is the primary rationale for its use as a protecting group.

-

Acid-Catalyzed Hydrolysis: The acetal group can be readily hydrolyzed under acidic conditions to regenerate the parent aldehyde, 3,4,5-trimethoxybenzaldehyde.[1] This deprotection step is fundamental to its utility in multi-step synthesis.

-

Aromatic Ring Reactivity: The electron-donating nature of the three methoxy groups activates the aromatic ring, making it more susceptible to electrophilic substitution reactions compared to unsubstituted benzene.[1]

-

Other Reactions: The compound can undergo oxidation to yield carboxylic acids or be reduced to form the corresponding alcohol, although these reactions typically require deprotection to the aldehyde first.[1]

Caption: Reversible protection/deprotection of the aldehyde.

Storage and Handling

Proper storage and handling are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] A recommended storage temperature is between 15–25 °C.[9]

-

Incompatible Materials: Keep away from strong acids (which will catalyze hydrolysis) and strong oxidizing agents.[8]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn.[8][10] For operations that may generate dust, a dust mask is recommended.

Experimental Protocols: Synthesis

The most common laboratory-scale synthesis involves the direct acetalization of the parent aldehyde. This process is a cornerstone of protecting group chemistry.

Principle of Synthesis

The synthesis relies on the acid-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with an excess of an alcohol (methanol) or a dehydrating agent like trimethyl orthoformate. The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and the removal of water drives the equilibrium towards the formation of the acetal product.

Exemplary Protocol: Acetalization with Trimethyl Orthoformate

-

Reaction Setup: To a solution of 3,4,5-trimethoxybenzaldehyde in anhydrous methanol, add trimethyl orthoformate.[1]

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or hydrochloric acid. The choice of an acid catalyst is critical; its role is to activate the aldehyde for nucleophilic attack.

-

Reaction Conditions: Stir the mixture at room temperature or under gentle reflux.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting aldehyde.

-

Workup: Once the reaction is complete, quench the acid catalyst with a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution).

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.

Caption: General workflow for acetal synthesis.

Conclusion

This compound is a compound of significant utility in organic synthesis. Its physical properties, including its melting point, boiling point, and solubility, are well-defined, providing the necessary data for its effective use in a laboratory setting. The true value of this molecule is realized in its chemical behavior, where the stability of the acetal under basic and neutral conditions, combined with its facile cleavage under acidic conditions, establishes it as an excellent choice for a protecting group. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful application in the synthesis of complex, high-value molecules.

References

- This compound | 59276-37-8 | Benchchem. Benchchem.

- 3,4,5-Trimethoxybenzaldehyde ≥98%. Carolina Chemical.

- This compound. AHH Chemical Co., Ltd.

- Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.

- Material Safety D

- SAFETY D

- Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Carl ROTH.

- SAFETY D

- The Solubility Profile of 3,4,5-Trimethoxybenzaldehyde in Aqueous Binary Solvent Mixtures at Several Temperatures.

- This compound | CAS 59276-37-8 | SCBT. Santa Cruz Biotechnology.

- This compound 98 59276-37-8. Sigma-Aldrich.

- This compound (C12H18O5). PubChemLite.

- 3,4,5-Trimethoxybenzaldehyde. Chem-Impex.

- This compound. MySkinRecipes.

Sources

- 1. This compound | 59276-37-8 | Benchchem [benchchem.com]

- 2. PubChemLite - this compound (C12H18O5) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [myskinrecipes.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

3,4,5-Trimethoxybenzaldehyde dimethyl acetal CAS number and structure

An In-Depth Technical Guide to 3,4,5-Trimethoxybenzaldehyde Dimethyl Acetal (CAS: 59276-37-8)

Executive Summary: This guide provides a comprehensive technical overview of this compound, a critical protected aldehyde derivative used extensively in organic synthesis. Its primary role is to serve as a stable and versatile intermediate, particularly in the multi-step synthesis of pharmaceuticals where the reactivity of an aldehyde must be temporarily masked. This document delves into its chemical identity, physicochemical properties, the strategic importance of the acetal protecting group, detailed synthetic protocols, and its applications in drug development, with a focus on the synthesis of compounds like Trimethoprim. Safety, handling, and storage protocols are also outlined for researchers and chemical professionals.

Chemical Identity and Physicochemical Properties

This compound is the protected form of 3,4,5-Trimethoxybenzaldehyde (TMBA), a key intermediate in various synthetic pathways.[1] The acetal functional group stabilizes the otherwise reactive aldehyde, preventing it from undergoing undesired reactions during subsequent synthetic steps.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 59276-37-8[1][2][3][4] |

| Molecular Formula | C₁₂H₁₈O₅[1][2] |

| Molecular Weight | 242.27 g/mol [1][2][3][4][5] |

| IUPAC Name | 1,2,3-Trimethoxy-5-(dimethoxymethyl)benzene |

| Linear Formula | (CH₃O)₃C₆H₂CH(OCH₃)₂[4] |

| InChI Key | PEZMUQHWXSFOIK-UHFFFAOYSA-N[1][4] |

| SMILES | COC(OC)c1cc(OC)c(OC)c(OC)c1[4] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | [6] |

| Density | 1.147 g/mL at 25 °C | [4] |

| Boiling Point | 180 °C at 10 mmHg | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.514 | [4] |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents. | |

The Strategic Importance of the Acetal Protecting Group

In complex organic synthesis, it is often necessary to perform a reaction on one part of a molecule while another functional group remains unchanged. The aldehyde group is highly reactive and susceptible to oxidation, reduction, and nucleophilic attack. The conversion of the aldehyde to a dimethyl acetal serves as a robust protection strategy.

Causality in Protection:

-

Inertness: The acetal functional group is stable under neutral, basic, and reducing conditions, allowing for a wide range of chemical transformations to be performed elsewhere on the molecule.

-

Reversibility: The key to a useful protecting group is the ability to remove it cleanly and in high yield when its job is done. The acetal can be easily hydrolyzed back to the parent aldehyde under mild acidic conditions.[1] This reversible process is crucial for synthetic efficiency.

Caption: Reversible protection of an aldehyde as a dimethyl acetal.

Synthesis and Mechanism

The synthesis of the target compound is a two-stage process: first, the preparation of the parent aldehyde, followed by its protection as a dimethyl acetal.

Synthesis of the Precursor: 3,4,5-Trimethoxybenzaldehyde

A common and economically attractive laboratory-scale synthesis starts from vanillin.[7] The process involves the bromination of vanillin, followed by a copper-catalyzed methoxylation to form syringaldehyde, which is then methylated to yield the final 3,4,5-Trimethoxybenzaldehyde.[7][8]

Caption: Synthetic pathway from Vanillin to 3,4,5-Trimethoxybenzaldehyde (TMBA).

Experimental Protocol: Acetalization of TMBA

This protocol describes a general method for the acid-catalyzed formation of the dimethyl acetal.

Objective: To protect the aldehyde group of 3,4,5-Trimethoxybenzaldehyde by converting it to a dimethyl acetal.

Materials:

-

3,4,5-Trimethoxybenzaldehyde (1.0 eq)

-

Methanol (CH₃OH), anhydrous (can be used as solvent, large excess)

-

Toluene or Benzene (for azeotropic removal of water)

-

Catalytic amount of p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction flask, condenser, Dean-Stark trap, magnetic stirrer

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Reagents: To the flask, add 3,4,5-Trimethoxybenzaldehyde, a 10-20 fold excess of methanol, and a solvent like toluene.

-

Catalysis: Add a catalytic amount of p-TsOH (approx. 0.01-0.05 eq). Rationale: The acid catalyst is essential to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by methanol.

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed by the toluene and collected in the Dean-Stark trap, driving the equilibrium towards the acetal product. Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated NaHCO₃ solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then brine. Rationale: Washing removes residual water-soluble impurities and salts.

-

Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting oil can be purified by vacuum distillation to yield the pure this compound.

Mechanism of Acetal Formation

The reaction proceeds through a two-step nucleophilic addition of methanol to the carbonyl group, forming a hemiacetal intermediate which then reacts further to form the stable acetal.

Caption: Mechanism of acid-catalyzed acetal formation from an aldehyde.

Applications in Drug Discovery and Development

The primary value of 3,4,5-Trimethoxybenzaldehyde and its dimethyl acetal derivative lies in their role as precursors to pharmacologically active molecules.[9] The trimethoxyphenyl moiety is a common structural feature in many drugs.

Case Study: Synthesis of Trimethoprim Trimethoprim is an essential antibacterial agent that functions as a dihydrofolate reductase inhibitor.[10] 3,4,5-Trimethoxybenzaldehyde is a key starting material for its synthesis.[11][12] The use of the dimethyl acetal provides a stable entry point for the multi-step synthesis, protecting the aldehyde until it is needed for a condensation reaction to build the pyrimidine ring of the final drug.

Caption: General synthetic workflow from the acetal to a target API.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation[4] |

| Eye Irritation | H319 | Causes serious eye irritation[4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[4] |

| Flammability | H227 | Combustible liquid[13] |

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors.[14]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

-

Skin Protection: Wear impervious gloves and protective clothing.[14]

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[4]

-

General Hygiene: Wash hands thoroughly after handling. Change contaminated clothing.[13]

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.[13][14]

-

Keep away from heat, sparks, open flames, and hot surfaces.[13]

-

The material is moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.[6][14]

References

-

This compound | 59276-37-8 | Benchchem. Link

-

This compound | CAS 59276-37-8 | SCBT - Santa Cruz Biotechnology. Link

-

This compound | Alichem. Link

-

This compound [P69817] - ChemUniverse. Link

-

This compound 98 59276-37-8 - Sigma-Aldrich. Link

-

3,4,5-Trimethoxybenzaldehyde - Wikipedia. Link

-

SAFETY DATA SHEET - Sigma-Aldrich. Link

-

What Are The Industrial Applications Of 3,4,5-Trimethoxybenzaldehyde? - Knowledge - Bloom Tech. Link

-

CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents. Link

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde - Erowid. Link

-

SAFETY DATA SHEET - Fisher Sci. Link

-

How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis? - Knowledge - Bloom Tech. Link

-

Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde - Carl ROTH. Link

-

SAFETY DATA SHEET - Pfaltz & Bauer. Link

-

86-81-7 | 3,4,5-Trimethoxybenzaldehyde - ChemScene. Link

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - Erowid. Link

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Link

-

3,4,5-Trimethoxybenzaldehyde Synthesis - Erowid. Link

-

The Role of 3,4,5-Trimethoxybenzaldehyde in Drug Discovery and Development - NINGBO INNO PHARMCHEM CO.,LTD. Link

-

3,4,5-Trimethoxybenzaldehyde | Antimicrobial Agent | MedChemExpress. Link

Sources

- 1. This compound | 59276-37-8 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound [P69817] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 9. bloomtechz.com [bloomtechz.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene (3,4,5-Trimethoxybenzaldehyde dimethyl acetal): Synthesis, Characterization, and Application

Executive Summary: This guide provides a comprehensive technical overview of 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene, commonly known as 3,4,5-Trimethoxybenzaldehyde dimethyl acetal. It serves as a critical intermediate in advanced organic synthesis, particularly within pharmaceutical development. The primary utility of this compound lies in its function as a stable protecting group for the otherwise reactive aldehyde moiety of 3,4,5-Trimethoxybenzaldehyde (TMB). This protection allows for chemical transformations on other parts of a molecule that would be incompatible with a free aldehyde. This document details the compound's physicochemical properties, provides a robust protocol for its synthesis and purification, outlines its spectroscopic signature, explains the mechanism of its core reactivity, and discusses its applications for researchers and drug development professionals.

Introduction: A Key Protecting Group in Pharmaceutical Synthesis

In the multi-step synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs), the strategic protection and deprotection of functional groups is a cornerstone of synthetic design. The aldehyde group is highly reactive, susceptible to oxidation, reduction, and nucleophilic attack. 3,4,5-Trimethoxybenzaldehyde (TMB) is a vital building block for numerous pharmaceuticals, most notably the antibacterial agent Trimethoprim, as well as other drugs like trimethoquinol and trimazosin.[1][2][3]

The conversion of TMB to its dimethyl acetal derivative, 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene, renders the aldehyde group inert to a wide range of reagents and reaction conditions.[4] This acetal can withstand basic, organometallic, and certain reducing agents, enabling chemists to perform modifications elsewhere in the molecular scaffold.[5][6] Subsequently, the aldehyde can be regenerated cleanly and efficiently via acid-catalyzed hydrolysis. This guide explores the chemistry of this versatile intermediate, providing the technical foundation required for its effective use in a research and development setting.

Nomenclature and Physicochemical Properties

The compound is most frequently referred to by its common name, which relates it to its parent aldehyde. However, for regulatory and database purposes, the systematic IUPAC name is essential.

| Property | Value | Source(s) |

| IUPAC Name | 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene | [7] |

| Common Name | This compound | [4][8][9] |

| CAS Number | 59276-37-8 | [4][8][9] |

| Molecular Formula | C₁₂H₁₈O₅ | [4][8] |

| Molecular Weight | 242.27 g/mol | [4][8][9] |

| Appearance | Colorless to light yellow liquid or low-melting solid | |

| Boiling Point | ~180 °C | [10] |

| Density | ~1.147 g/cm³ | [11] |

| Linear Formula | (CH₃O)₃C₆H₂CH(OCH₃)₂ | [9] |

Synthesis and Purification: The Acetalization of 3,4,5-Trimethoxybenzaldehyde

The most direct and high-yielding method for preparing the title compound is the acid-catalyzed acetalization of 3,4,5-Trimethoxybenzaldehyde.[4] The use of an orthoformate ester as both the alcohol source and a dehydrating agent is superior to using methanol alone, as it actively removes the water byproduct, driving the reaction equilibrium toward the product side.

Experimental Protocol

Materials:

-

3,4,5-Trimethoxybenzaldehyde (TMB) (1.0 eq)

-

Trimethyl orthoformate (3.0 eq)

-

Anhydrous Methanol (as solvent)

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (0.05 eq)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

-

To a stirred solution of 3,4,5-Trimethoxybenzaldehyde in anhydrous methanol, add trimethyl orthoformate.

-

Add the acid catalyst (e.g., p-TsOH) to the mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain the pure 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene.

Causality and Optimization

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions because the presence of water will shift the equilibrium back towards the starting materials.

-

Acid Catalyst: The catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[6]

-

Trimethyl Orthoformate: This reagent is key to achieving high yields. It reacts with the water generated during the reaction to form methanol and methyl formate, effectively removing water and preventing the reverse (hydrolysis) reaction.[4]

Applications in Pharmaceutical and Chemical Synthesis

The stability of the dimethyl acetal group under non-acidic conditions makes it an invaluable tool for complex synthetic routes.

-

Organometallic Chemistry: A free aldehyde would be readily attacked by Grignard or organolithium reagents. By protecting the aldehyde as an acetal, these powerful nucleophiles can be used to react with other electrophilic sites on the molecule (e.g., esters, halides) without affecting the latent aldehyde. [6]* Selective Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce an aldehyde to an alcohol. The acetal group is resistant to these reagents, allowing for the selective reduction of other functional groups, such as esters or amides, elsewhere in the molecule. [5]* Intermediate in Fine Chemical Synthesis: The compound serves as a precursor in the synthesis of various fine chemicals and specialty materials. For example, it has been utilized in the production of substituted trans-stilbenes, which have applications in materials science and pharmaceuticals. [4]

Conclusion

5-(dimethoxymethyl)-1,2,3-trimethoxybenzene is more than a simple derivative; it is an enabling tool in modern organic synthesis. Its value is defined by its core function: to mask the reactivity of an aldehyde group, thereby permitting a broader range of chemical transformations to be performed selectively and in high yield. For researchers in drug discovery and process development, a thorough understanding of its synthesis, reactivity, and stability is essential for the efficient construction of complex molecular architectures derived from the 3,4,5-trimethoxybenzoyl scaffold.

References

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. Retrieved from [Link]

-

A1Suppliers. (n.d.). This compound. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, December 19). Hydrolysis of Acetals Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Hest. (n.d.). 3,4,5-Trimethoxybenzaldehyde Synthesis. Designer-Drug.com. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

-

Supporting Information for "Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor". (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H18O5). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4,5-Trimethoxybenzaldehyde in Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 59276-37-8 | Benchchem [benchchem.com]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - this compound (C12H18O5) [pubchemlite.lcsb.uni.lu]

- 8. scbt.com [scbt.com]

- 9. This compound 98 59276-37-8 [sigmaaldrich.com]

- 10. labsolu.ca [labsolu.ca]

- 11. This compound [myskinrecipes.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene, a compound of interest in synthetic and medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed, predicted dataset. The predictions are grounded in the established spectral data of its constituent fragments: the 1,2,3-trimethoxybenzene core and the dimethoxymethyl (acetal) group. This approach not only offers a reliable reference for the characterization of this compound but also serves as an educational case study in the principles of NMR spectral prediction based on substituent effects.

Introduction: The Role of NMR in Structural Verification

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a substituted aromatic compound like 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene, ¹H and ¹³C NMR are critical for verifying the substitution pattern on the benzene ring and confirming the presence and integrity of the methoxy and dimethoxymethyl functional groups.

This guide is designed to serve as a practical reference for researchers synthesizing or working with 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene. By providing a robustly predicted NMR dataset, we aim to facilitate its identification and characterization.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene in a standard solvent such as CDCl₃ is anticipated to exhibit distinct signals corresponding to the aromatic protons, the acetal proton, and the protons of the methoxy groups. The chemical shifts are predicted based on the known spectral data of 3,4,5-trimethoxybenzaldehyde and benzaldehyde dimethyl acetal[1][2][3][4].

Table 1: Predicted ¹H NMR Data for 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7 | s | 2H | Ar-H |

| ~5.4 | s | 1H | -CH(OCH₃)₂ |

| ~3.9 | s | 9H | Ar-OCH₃ |

| ~3.3 | s | 6H | -CH(OCH₃ )₂ |

Rationale for Predictions:

-

Aromatic Protons (Ar-H): In 3,4,5-trimethoxybenzaldehyde, the two aromatic protons appear as a singlet at approximately 7.12 ppm[1]. The conversion of the aldehyde to a dimethyl acetal is expected to have a slight shielding effect, shifting these protons upfield to around 6.7 ppm. The symmetry of the substitution pattern results in these two protons being chemically equivalent, hence appearing as a singlet.

-

Acetal Proton (-CH(OCH₃)₂): The proton of the dimethoxymethyl group in benzaldehyde dimethyl acetal resonates as a singlet around 5.4 ppm[4]. This chemical shift is characteristic of acetal protons and is expected to be similar in the target molecule.

-

Aromatic Methoxy Protons (Ar-OCH₃): The nine protons from the three methoxy groups on the aromatic ring are predicted to be nearly equivalent due to free rotation and the electronic symmetry of the ring. In 3,4,5-trimethoxybenzaldehyde, these protons give a signal around 3.9 ppm[1][2]. This is expected to be largely unchanged in the acetal.

-

Acetal Methoxy Protons (-CH(OCH₃)₂): The six protons of the two methoxy groups of the acetal functionality are chemically equivalent and are expected to appear as a sharp singlet. In benzaldehyde dimethyl acetal, this signal is observed at approximately 3.3 ppm[4].

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The predictions are based on data from 3,4,5-trimethoxybenzaldehyde and benzaldehyde dimethyl acetal[1][3][5].

Table 2: Predicted ¹³C NMR Data for 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C -O (Ar) |

| ~140 | C -O (Ar) |

| ~135 | C -CH (Ar) |

| ~107 | C H (Ar) |

| ~104 | -C H(OCH₃)₂ |

| ~61 | Ar-OC H₃ |

| ~56 | Ar-OC H₃ |

| ~53 | -CH(OC H₃)₂ |

Rationale for Predictions:

-

Aromatic Carbons (Ar-C): The aromatic region will show four distinct signals due to the symmetry of the molecule. The carbons bearing the methoxy groups (C-O) are expected at the downfield end of the aromatic region, typically around 153 ppm and 140 ppm[5]. The carbon attached to the dimethoxymethyl group (C-CH) is predicted around 135 ppm, and the carbons bearing the aromatic protons (CH) are expected to be the most shielded, appearing around 107 ppm[1].

-

Acetal Carbon (-CH(OCH₃)₂): The carbon of the acetal group is characteristically found around 104 ppm, as seen in benzaldehyde dimethyl acetal[3].

-

Methoxy Carbons (-OCH₃): The carbons of the methoxy groups will appear in the upfield region. The aromatic methoxy carbons are expected at approximately 61 ppm and 56 ppm, similar to those in 3,4,5-trimethoxybenzaldehyde[1][5]. The acetal methoxy carbons are predicted to be at a slightly different chemical shift, around 53 ppm[3].

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene.

A. Sample Preparation:

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the purified solid sample.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary for less soluble samples.

-

Internal Standard (Optional but Recommended for Quantitative Analysis): For quantitative NMR (qNMR), a known amount of an internal standard, such as 1,3,5-trimethoxybenzene, can be added[6][7][8].

B. NMR Spectrometer Setup and Data Acquisition:

-

Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's software should be used to tune the probe to the correct frequencies for ¹H and ¹³C and to shim the magnetic field to ensure homogeneity, which is crucial for sharp spectral lines.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set the number of scans (e.g., 8 or 16 for a concentrated sample) and a relaxation delay (d1) of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C. The relaxation delay should be set to at least 2 seconds.

-

C. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as a reference.

-

Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Environments

The following diagram illustrates the structure of 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene and the different proton and carbon environments that give rise to the predicted NMR signals.

Caption: Molecular structure of 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene.

Conclusion

This technical guide provides a comprehensive, predicted ¹H and ¹³C NMR dataset for 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene, based on the analysis of structurally related compounds. The detailed rationale behind the predicted chemical shifts and multiplicities, coupled with a standardized experimental protocol, offers a valuable resource for researchers in the fields of synthetic chemistry and drug development. Adherence to rigorous structural verification is paramount, and this guide serves to facilitate that critical step in the research and development pipeline.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Supporting information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde dimethyl acetal. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3,4,5-Trimethoxybenzaldehyde(86-81-7) 1H NMR [m.chemicalbook.com]

- 3. Benzaldehyde dimethyl acetal(1125-88-8) 13C NMR spectrum [chemicalbook.com]

- 4. Benzaldehyde dimethyl acetal(1125-88-8) 1H NMR [m.chemicalbook.com]

- 5. 3,4,5-Trimethoxybenzaldehyde(86-81-7) 13C NMR spectrum [chemicalbook.com]

- 6. pure.uva.nl [pure.uva.nl]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

Key chemical reactions involving 3,4,5-Trimethoxybenzaldehyde dimethyl acetal

An In-depth Technical Guide to the Core Chemical Reactions of 3,4,5-Trimethoxybenzaldehyde Dimethyl Acetal

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical intermediate in advanced organic and pharmaceutical synthesis. We will move beyond simple reaction lists to explore the causality behind its application, focusing on its role as a stable, protected precursor to the versatile 3,4,5-Trimethoxybenzaldehyde. The protocols and mechanisms detailed herein are grounded in established chemical principles, offering researchers and drug development professionals a reliable framework for its use.

Foundational Concepts: Structure and Strategic Importance

This compound is the protected form of 3,4,5-Trimethoxybenzaldehyde (TMB), an aromatic aldehyde that serves as a cornerstone for synthesizing a variety of complex molecules, including the antibacterial drug Trimethoprim.[1][2][3] The core structure consists of a benzene ring functionalized with three methoxy groups (-OCH₃) at the 3, 4, and 5 positions, and a dimethyl acetal group [-CH(OCH₃)₂] at the 1 position.[4][5][6]

The primary strategic function of the dimethyl acetal group is to act as a protecting group for the highly reactive aldehyde moiety.[4] Aldehydes are susceptible to a wide range of transformations, including oxidation, reduction, and nucleophilic attack. By converting the aldehyde to an acetal, its reactivity is masked, allowing chemists to perform reactions on other parts of a molecule without unintended side reactions at the aldehyde position.[7] The acetal is stable under basic, neutral, and many oxidative/reductive conditions, making it a robust and versatile tool in multi-step synthesis.[7]

Synthesis of this compound

The most direct and common method for preparing the title compound is through the acid-catalyzed acetalization of 3,4,5-Trimethoxybenzaldehyde. This reaction involves treating the aldehyde with an excess of methanol or, more efficiently, with trimethyl orthoformate, which acts as both the alcohol source and a dehydrating agent to drive the reaction to completion.[4][7]

Reaction Mechanism: Acid-Catalyzed Acetalization

-

Protonation: An acid catalyst protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Proton Transfer & Water Elimination: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (H₂O). The departure of water creates a resonance-stabilized carbocation.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.

-

Deprotonation: The final intermediate is deprotonated, regenerating the acid catalyst and yielding the stable dimethyl acetal.

Caption: Workflow for the synthesis of the dimethyl acetal.

Experimental Protocol: Acetalization

| Parameter | Value | Reference |

| Starting Material | 3,4,5-Trimethoxybenzaldehyde | [4] |

| Reagent | Trimethyl orthoformate | [4][7] |

| Catalyst | Acid catalyst (e.g., p-TsOH, HCl) | [4] |

| Solvent | Methanol (can be used in excess) | [4] |

| Temperature | Room temperature to reflux | [4] |

| Workup | Neutralization, extraction, and purification |

Step-by-Step Methodology:

-

Dissolve 3,4,5-Trimethoxybenzaldehyde in an excess of dry methanol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Add trimethyl orthoformate to the mixture.

-

Stir the reaction at room temperature or gentle reflux, monitoring the disappearance of the starting aldehyde by TLC or GC.

-

Upon completion, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

-

Reduce the solvent volume under reduced pressure.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product via distillation or chromatography as needed.

The Core Reaction: Hydrolysis and Deprotection

The most critical reaction of this compound is its hydrolysis, which removes the protecting group and regenerates the parent aldehyde. This deprotection step is the gateway to all subsequent synthetic transformations of the aldehyde. The reaction is essentially the reverse of acetal formation and is readily achieved under acidic conditions.[4][7]

Mechanism: Acid-Catalyzed Hydrolysis

The mechanism proceeds by protonation of one of the acetal's oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized carbocation. This intermediate is then attacked by water, and subsequent deprotonation yields the hemiacetal, which rapidly breaks down to the aldehyde and a second molecule of methanol.

Caption: The acid-catalyzed hydrolysis of the dimethyl acetal.

Experimental Protocol: Deprotection

| Parameter | Value | Reference |

| Starting Material | This compound | |

| Reagent | Water | [7] |

| Catalyst | Aqueous Acid (e.g., HCl, H₂SO₄) or Lewis Acid | [7][8] |

| Solvent | Acetone, THF, or other water-miscible solvents | [7] |

| Temperature | Room temperature | [7] |

| Workup | Neutralization, extraction, and purification |

Step-by-Step Methodology:

-

Dissolve the acetal in a suitable organic solvent such as acetone or THF.

-

Add a dilute aqueous acid solution (e.g., 1M HCl).

-

Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the regenerated aldehyde with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the pure aldehyde.

Synthetic Utility: Key Reactions Post-Deprotection

Once deprotected, the regenerated 3,4,5-Trimethoxybenzaldehyde becomes a versatile substrate for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-donating nature of the three methoxy groups influences the reactivity of both the aromatic ring and the aldehyde group.[4]

Caption: Key synthetic routes following acetal deprotection.

A. Grignard and Organometallic Additions

This reaction class is fundamental for creating new carbon-carbon bonds and forming secondary alcohols.[9] Organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) compounds, act as powerful nucleophiles that attack the electrophilic carbonyl carbon of the aldehyde.[9]

Representative Protocol: Addition of Ethylmagnesium Bromide

-

Ensure the regenerated 3,4,5-Trimethoxybenzaldehyde is dissolved in a dry, aprotic solvent (e.g., anhydrous diethyl ether or THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution in an ice bath (0 °C) or dry ice/acetone bath (-78 °C).[10]

-

Slowly add a solution of ethylmagnesium bromide (typically 1.0 M to 3.0 M in ether) dropwise via a syringe or addition funnel.[10]

-

After the addition is complete, allow the reaction to stir and warm to room temperature over several hours.[10]

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

-

Perform an aqueous workup, extracting the product with an organic solvent. Dry, filter, and concentrate the organic phase to yield the secondary alcohol, which can be purified by chromatography.

B. Reductive Amination

Reductive amination is a highly efficient method for synthesizing amines, a functional group prevalent in pharmaceuticals. The aldehyde first reacts with a primary or secondary amine to form a Schiff base (imine) or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[9]

C. Aldol and Knoevenagel Condensations

These reactions are powerful tools for C-C bond formation. In an aldol condensation, the aldehyde reacts with an enolate (derived from another aldehyde or a ketone) to form a β-hydroxy aldehyde.[9] The related Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malonic esters) to produce α,β-unsaturated products, which are valuable synthetic intermediates.[9]

D. Oxidation and Reduction

The aldehyde functional group can be readily transformed through redox reactions.

-

Oxidation: Treatment with common oxidizing agents (e.g., KMnO₄, Jones reagent) converts the aldehyde to the corresponding 3,4,5-trimethoxybenzoic acid.[4]

-

Reduction: Mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to 3,4,5-trimethoxybenzyl alcohol.[9]

Conclusion: A Self-Validating System in Synthesis

The use of this compound represents a self-validating system in organic synthesis. Its stability under a wide range of conditions ensures the integrity of the crucial aldehyde functional group during intermediate synthetic steps. The high-yielding and predictable nature of its deprotection under mild acidic conditions provides a reliable method for unmasking the aldehyde at the desired stage. This robust protect-deprotect strategy is fundamental to the efficient and successful synthesis of complex target molecules, validating its continued importance in the fields of medicinal chemistry and materials science.

References

-

3,4,5-Trimethoxybenzaldehyde. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis? - Knowledge. (2025, January 31). Bloomtech. Retrieved January 21, 2026, from [Link]

- Green process synthesis method of 3, 4, 5-trimethoxybenzaldehyde. (2021). Google Patents.

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde. (n.d.). Erowid. Retrieved January 21, 2026, from [Link]

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. (n.d.). Erowid. Retrieved January 21, 2026, from [Link]

-

3,4,5-Trimethoxybenzaldehyde Synthesis. (n.d.). Erowid. Retrieved January 21, 2026, from [Link]

-

Dimethyl Acetals - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

This compound (C12H18O5). (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

- Method for preparing 2, 3, 4-trimethoxybenzaldehyde. (2013). Google Patents.

-

Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

3, 4, 5-trimethoxybenzaldehyde - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com. Retrieved January 21, 2026, from [Link]

-

Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. (2009). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

-

The Role of 3,4,5-Trimethoxybenzaldehyde in Drug Discovery and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

- Preparation method of 3, 4, 5-trimethoxy benzaldehyde. (2014). Google Patents.

-

Aldehydes from acid chlorides by modified rosenmund reduction. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

-

3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). (n.d.). Erowid. Retrieved January 21, 2026, from [Link]

Sources

- 1. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 59276-37-8 | Benchchem [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C12H18O5) [pubchemlite.lcsb.uni.lu]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bloomtechz.com [bloomtechz.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Dimethyl Acetal Group: A Strategic Tool in Aldehyde Protection for Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the demanding realm of drug development, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Among the arsenal of protective groups available to the modern chemist, the dimethyl acetal stands out for its reliability, ease of formation, and predictable reactivity. This guide offers a comprehensive exploration of the dimethyl acetal group's role in protecting aldehydes, delving into the underlying chemical principles, practical applications, and detailed methodologies that enable its effective use.

The Rationale for Aldehyde Protection: A Necessity in Synthesis

Aldehydes are highly versatile functional groups, prized for their reactivity in forming carbon-carbon bonds and other critical transformations. However, this inherent reactivity also makes them susceptible to undesired side reactions in the presence of various reagents, such as nucleophiles (e.g., Grignard reagents, organolithiums), hydrides, and strong bases.[1][2] The strategic implementation of a protecting group, such as a dimethyl acetal, temporarily converts the aldehyde into a less reactive functionality, rendering it inert to these conditions and allowing for chemical modifications elsewhere in the molecule.[2][3]

Formation of Dimethyl Acetals: Mechanism and Methodologies

The formation of a dimethyl acetal is a reversible acid-catalyzed reaction between an aldehyde and two equivalents of methanol.[2][4] The equilibrium of this reaction must be shifted towards the product side to achieve high yields.

The Reaction Mechanism

The mechanism of dimethyl acetal formation proceeds through several key steps, initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. The resulting hemiacetal then undergoes another protonation on the hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. Finally, a second molecule of methanol attacks this carbocation, and subsequent deprotonation yields the stable dimethyl acetal.

Sources

A Researcher's Guide to 3,4,5-Trimethoxybenzaldehyde Dimethyl Acetal: Sourcing, Quality Control, and Application

An In-Depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3,4,5-Trimethoxybenzaldehyde dimethyl acetal, a protected form of 3,4,5-trimethoxybenzaldehyde, serves as a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds.[1] Its masked aldehyde functionality provides stability against undesirable reactions, rendering it a versatile building block in complex organic syntheses.[1] This guide offers an in-depth analysis of commercial suppliers, quality control methodologies, and key applications to empower researchers and drug development professionals in leveraging this crucial reagent.

Commercial Sourcing and Supplier Landscape

The procurement of high-purity starting materials is a cornerstone of successful and reproducible research and development. For this compound (CAS No. 59276-37-8), a variety of suppliers are available, ranging from large chemical conglomerates to specialized boutique laboratories. The choice of supplier should be contingent on a balance of purity, available documentation (Certificate of Analysis, SDS), scalability, and technical support.

| Supplier | Purity | Pack Sizes | Notes |

| Benchchem | >98% | Inquire | Research use only.[1] |

| Santa Cruz Biotechnology | Not specified | Inquire | For biochemical and proteomics research.[2] |

| BOC Sciences | Not specified | Inquire | For research and industrial production.[3] |

| Labsolu | Not specified | 10ml, 25ml | Price provided for reference.[4] |

| Thermo Scientific Chemicals | 99% | 25g | - |

| Carolina Chemical | ≥98% | Inquire | For laboratory, R&D, industrial or manufacturing only.[5] |

| Tokyo Chemical Industry (TCI) | >98.0%(GC) | Inquire | -[6] |

| Carl ROTH | ≥98 % | 25g | -[7] |

| Otto Chemie Pvt Ltd | 98% | Inquire | For chemical research.[8] |

| CDH Fine Chemical | For Synthesis | 25g, 100g | Manufacturer and exporter in India.[9] |

Physicochemical Properties and Specifications

A thorough understanding of the compound's properties is essential for its effective use and handling.

| Property | Value | Source |

| CAS Number | 59276-37-8 | [2] |

| Molecular Formula | C12H18O5 | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| Appearance | White to off-white crystals, flakes or powder | [10] |

| Boiling Point | 180 °C (lit.) | [4] |

| Melting Point | 73-75 °C | [11] |

| Purity | Typically ≥98% | [1][5][7] |

Core Applications in Pharmaceutical Synthesis

The utility of 3,4,5-trimethoxybenzaldehyde and its dimethyl acetal derivative spans the synthesis of various pharmaceutical agents. The parent aldehyde is a known intermediate in the production of the antibacterial drug Trimethoprim.[12][13] The acetal's stability allows for chemical manipulations on other parts of a molecule without affecting the latent aldehyde group. This is particularly valuable in multi-step syntheses where protecting group strategies are paramount.

The 3,4,5-trimethoxy substitution pattern is a key pharmacophore in many biologically active molecules. This moiety is often associated with activities such as antimicrobial and anticancer effects.[14]

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is a critical step before its inclusion in any synthetic workflow. The following are standard analytical techniques for its characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a definitive tool for structural confirmation. Key expected signals include a singlet for the acetal methoxy groups around δ 3.2–3.4 ppm and the absence of the characteristic aldehyde proton signal which would typically appear around δ 9.8 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the acetal carbon in the region of δ 100–105 ppm.[1]

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): Purity assessment is commonly performed using reverse-phase HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.[1]

-

Gas Chromatography (GC): GC is also a suitable method for purity analysis, particularly given the compound's volatility.

Experimental Workflow: Deprotection of the Acetal

The primary synthetic utility of this compound lies in its ability to be readily converted back to the corresponding aldehyde under acidic conditions.[1] This deprotection step is often the final stage before the aldehyde is used in a subsequent reaction.

Step-by-Step Protocol for Acetal Hydrolysis

-

Dissolution: Dissolve this compound in a suitable organic solvent such as acetone or tetrahydrofuran (THF).

-

Acidification: Add a dilute aqueous solution of a strong acid (e.g., 1M HCl or H₂SO₄) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC, observing the disappearance of the starting material and the appearance of the aldehyde product.

-

Workup: Once the reaction is complete, neutralize the acid with a mild base such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4,5-Trimethoxybenzaldehyde. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizing Key Concepts

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow: From Acetal to Aldehyde

Caption: Workflow for the deprotection of the dimethyl acetal.

Supplier Qualification Logic

Caption: Decision-making process for supplier qualification.

Conclusion

This compound is a valuable and versatile reagent for pharmaceutical research and development. A careful selection of commercial suppliers, coupled with rigorous analytical characterization, is essential to ensure the quality and reproducibility of synthetic endeavors. The straightforward deprotection to the parent aldehyde allows for its strategic use in complex molecular architectures, solidifying its role as a key building block in the synthesis of medicinally important compounds.

References

-

American Custom Chemicals Corporation. (n.d.). 3,4,5-trimethoxybenzaldehyde suppliers USA. Retrieved from [Link]

-

Wikipedia. (2023, December 1). 3,4,5-Trimethoxybenzaldehyde. In Wikipedia. Retrieved from [Link]

- Google Patents. (n.d.). HU204752B - Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde.

-

PrepChem. (n.d.). Synthesis of 3, 4, 5-trimethoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.

-

Carl ROTH. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

-

Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Retrieved from [Link]

-

Bloomtech. (2025, January 31). How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis?. Retrieved from [Link]

-

Ottokemi. (n.d.). 3,4,5-Trimethoxy benzaldehyde, 98%. Retrieved from [Link]

- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

Sources

- 1. This compound | 59276-37-8 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 3,4,5-trimethoxybenzaldehyde suppliers USA [americanchemicalsuppliers.com]

- 4. labsolu.ca [labsolu.ca]

- 5. carolinachemical.com [carolinachemical.com]

- 6. 3,4,5-Trimethoxybenzaldehyde | 86-81-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 3,4,5-Trimethoxybenzaldehyde, CAS No. 86-81-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 8. Buy 3,4,5-Trimethoxy benzaldehyde, 98% - 86-81-7 – 3,4,5-Trimethoxybenzaldehyde in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 9. CAS-86-81-7, 3,4,5-Trimethoxy Benzaldehyde for Synthesis Manufacturers, Suppliers & Exporters in India | 248955 [cdhfinechemical.com]

- 10. chemimpex.com [chemimpex.com]

- 11. HU204752B - Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde - Google Patents [patents.google.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 14. bloomtechz.com [bloomtechz.com]

Molecular weight and formula of 3,4,5-Trimethoxybenzaldehyde dimethyl acetal

An In-Depth Technical Guide to 3,4,5-Trimethoxybenzaldehyde Dimethyl Acetal: Properties, Synthesis, and Applications in Drug Development

Introduction

In the landscape of pharmaceutical synthesis and drug development, the strategic use of protecting groups is a cornerstone of efficient and high-yield molecular construction. This compound (CAS No: 59276-37-8) emerges as a pivotal intermediate, serving as the protected form of 3,4,5-Trimethoxybenzaldehyde.[1] The parent aldehyde is a critical building block for a range of pharmaceuticals, most notably the antibacterial agent Trimethoprim.[2][3] This guide provides a comprehensive technical overview of the acetal's properties, synthesis, and strategic applications, tailored for researchers, medicinal chemists, and professionals in organic synthesis. The conversion of the highly reactive aldehyde group into a stable dimethyl acetal allows for chemical manipulations on other parts of a molecule without unintended side reactions, making this compound an invaluable tool in multi-step synthetic pathways.[1]

Section 1: Core Molecular and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in a laboratory or industrial setting. This compound is a derivative of benzaldehyde featuring three methoxy groups on the aromatic ring and a diether (acetal) functional group.

Molecular Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈O₅ | [1][4][5][6] |

| Molecular Weight | 242.27 g/mol | [1][4][7][8] |

| Linear Formula | (CH₃O)₃C₆H₂CH(OCH₃)₂ | [8] |

| CAS Number | 59276-37-8 | [1][7][8] |

| Density | 1.147 g/mL at 25 °C | [8] |

| Boiling Point | 180 °C at 10 mmHg | [8] |

| Refractive Index | n20/D 1.514 | [8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |

| InChI Key | PEZMUQHWXSFOIK-UHFFFAOYSA-N | [1][8] |

The structure is defined by a 1,2,3-trimethoxybenzene core substituted with a dimethoxymethyl group. This acetal moiety is stable under neutral or basic conditions but can be readily hydrolyzed back to the parent aldehyde under acidic conditions, a critical feature for its role as a protecting group.[1]

Section 2: Synthesis and Mechanistic Workflow

The preparation of this compound is a straightforward and common organic transformation. The primary causality for this reaction is the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilicity of methanol, a process catalyzed by acid.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes a standard laboratory procedure for the synthesis of the title compound from its corresponding aldehyde.

Objective: To protect the aldehyde functional group of 3,4,5-Trimethoxybenzaldehyde via acid-catalyzed acetalization.

Materials:

-

3,4,5-Trimethoxybenzaldehyde (1.0 eq)

-

Methanol (CH₃OH), anhydrous (can serve as solvent and reagent)

-

Trimethyl orthoformate (optional, as a water scavenger, 1.5 eq)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or Amberlyst-15 resin, catalytic amount)

-

Anhydrous sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) for quenching

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-Trimethoxybenzaldehyde.

-

Reagent Addition: Add a significant excess of anhydrous methanol to act as both reagent and solvent. If using, add trimethyl orthoformate.

-

Catalysis: Add a catalytic amount of the acid catalyst (e.g., 0.05 eq of p-TsOH). The use of a solid acid catalyst like Amberlyst-15 simplifies workup, as it can be removed by simple filtration.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Quenching: After cooling to room temperature, quench the acid catalyst by adding a mild base like sodium bicarbonate or triethylamine until the mixture is neutralized. This step is crucial to prevent the reverse reaction (hydrolysis) during workup.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like DCM or EtOAc and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The product is often of high purity, but can be further purified by vacuum distillation if necessary.

Visualization of Synthetic Workflow

The following diagram illustrates the direct conversion of the parent aldehyde to its dimethyl acetal.

Caption: Acid-catalyzed synthesis of the dimethyl acetal.

Section 3: Strategic Role in Pharmaceutical Synthesis

The primary function of this compound is to act as a stable intermediate.[1] The trimethoxy substitution pattern is a key pharmacophore in many bioactive molecules, contributing to improved solubility, metabolic stability, and target protein interactions.[9] By protecting the aldehyde, chemists can perform reactions on other parts of a molecule—such as the aromatic ring or other functional groups—that would otherwise be incompatible with a free aldehyde.

Once the desired modifications are complete, the acetal can be efficiently deprotected (hydrolyzed) back to the aldehyde using dilute aqueous acid. This aldehyde then becomes available for subsequent reactions, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This strategy is central to the synthesis of complex pharmaceutical ingredients. For example, the parent aldehyde is a precursor to Trimethoprim, an antibiotic that functions by inhibiting dihydrofolate reductase.[2][3]

Logical Flow in Drug Development

The diagram below outlines the strategic position of the acetal within a typical multi-step synthesis pathway for an Active Pharmaceutical Ingredient (API).

Caption: Strategic use of the acetal as a protecting group in API synthesis.

Section 4: Analytical Characterization

Confirming the successful conversion of the aldehyde to the acetal is a self-validating process achieved through standard spectroscopic techniques. The key is to observe the disappearance of signals corresponding to the aldehyde and the appearance of new signals characteristic of the acetal.

-

¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the sharp singlet for the aldehyde proton (R-CHO), typically found far downfield around δ 9.8-10.0 ppm.[10] This is replaced by a new singlet for the acetal proton (-CH(OCH₃)₂), which appears much further upfield, typically in the δ 5.0-5.5 ppm range. Additionally, a new singlet integrating to 6 protons for the two equivalent methoxy groups of the acetal will appear.

-

¹³C NMR Spectroscopy: The signal for the carbonyl carbon of the aldehyde, which is highly deshielded and appears around δ 190-192 ppm, will vanish.[10] A new signal corresponding to the acetal carbon (C(OR)₂) will appear in the region of δ 100-105 ppm.

-

Infrared (IR) Spectroscopy: The strong, characteristic C=O stretching absorption band of the aldehyde, typically found around 1700-1710 cm⁻¹, will be absent in the spectrum of the pure acetal.[10] The spectrum will instead be dominated by C-O stretching bands.

Section 5: Safety and Handling

According to safety data, this compound is classified with a "Warning" signal word.[8]

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[8] Handling should occur in a well-ventilated area or a chemical fume hood.[8]

-

Storage: The compound is classified as a combustible solid (Storage Class 11) and should be stored in a tightly sealed container in a cool, dry place.[8]

References

-

This compound [P69817] - ChemUniverse. [Link]

-

This compound - MySkinRecipes. [Link]

-

This compound (C12H18O5) - PubChemLite. [Link]

-

3,4,5-Trimethoxybenzaldehyde - Wikipedia. [Link]

-

What Are The Industrial Applications Of 3,4,5-Trimethoxybenzaldehyde? - Knowledge - Bloom Tech. [Link]

- CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google P

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde - Erowid. [Link]

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - Erowid. [Link]

-

3,4,5-Trimethoxybenzaldehyde Synthesis - Erowid. [Link]

-

The Role of 3,4,5-Trimethoxybenzaldehyde in Drug Discovery and Development - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3,4,5-Trimethoxybenzaldehyde | C10H12O4 - PubChem. [Link]

Sources

- 1. This compound | 59276-37-8 | Benchchem [benchchem.com]

- 2. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. This compound [P69817] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 6. PubChemLite - this compound (C12H18O5) [pubchemlite.lcsb.uni.lu]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound 98 59276-37-8 [sigmaaldrich.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 3,4,5-Trimethoxybenzaldehyde Dimethyl Acetal: A Detailed Application Protocol for Researchers